molecular formula C26H19N3O2 B2639071 methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate CAS No. 955964-55-3

methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate

Cat. No. B2639071
CAS RN: 955964-55-3
M. Wt: 405.457
InChI Key: XURMNOIKZJNGIL-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological applications, including anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The pyrazole ring and the phenyl groups would contribute to the compound’s aromaticity, which could influence its chemical behavior .

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Specifically, derivatives of (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one (a related structure) were synthesized and tested in vitro against bacterial and fungal organisms. The results demonstrated moderate to good antimicrobial activity .

Treatment of Alzheimer’s Disease and Cerebral Amyloid Angiopathy

While not directly related to the compound itself, a patent application mentions compounds and methods for treating Alzheimer’s disease and cerebral amyloid angiopathy. It’s possible that derivatives of this compound could be explored in this context .

Chemical Synthesis and Organic Chemistry Research

The compound’s unique structure, including the cyano and pyrazole moieties, makes it interesting for synthetic chemistry studies. Researchers may investigate its reactivity, transformations, and potential applications in organic synthesis .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many pyrazole derivatives have been found to exhibit anticancer activity, potentially due to their ability to interact with certain enzymes or receptors in cancer cells .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential applications, particularly in the field of medicinal chemistry given the known biological activities of pyrazole derivatives .

properties

IUPAC Name

methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2/c1-31-26(30)22(17-27)16-23-18-29(24-10-6-3-7-11-24)28-25(23)21-14-12-20(13-15-21)19-8-4-2-5-9-19/h2-16,18H,1H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURMNOIKZJNGIL-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate

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